N-methylpent-4-yn-1-amine hydrochloride
Overview
Description
N-methylpent-4-yn-1-amine hydrochloride: is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . This compound is characterized by the presence of a methyl group attached to a pent-4-yn-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne Addition: The synthesis of N-methylpent-4-yn-1-amine hydrochloride typically involves the addition of a methyl group to a pent-4-yn-1-amine precursor.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alkanes or alcohols.
Substitution Products: Various substituted amines.
Scientific Research Applications
Chemistry
Synthetic Intermediate: N-methylpent-4-yn-1-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of alkynes and amines on biological systems.
Medicine
Pharmaceutical Research: It is explored for potential pharmaceutical applications, including drug development and formulation.
Industry
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
N-methylpent-4-yn-1-amine: The base form without the hydrochloride salt.
4-methylpent-1-yn-3-amine hydrochloride: A similar compound with a different substitution pattern.
Uniqueness
Properties
IUPAC Name |
N-methylpent-4-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-4-5-6-7-2;/h1,7H,4-6H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIATPLXOPLOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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